2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]
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Overview
Description
2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] is a complex organic compound that features a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable thieno[2,3-D]pyrimidine derivative with a cyclobutane moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyrrolidine in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The spiro structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
- Pyrrolidine derivatives
- Thieno[2,3-D]pyrimidine derivatives
Uniqueness
What sets 2’-Chloro-4’-(pyrrolidin-1-YL)-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] apart is its spiro structure, which imparts unique steric and electronic properties. This can result in different biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H16ClN3S |
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Molecular Weight |
281.80 g/mol |
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylspiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C13H16ClN3S/c14-12-15-10(17-6-1-2-7-17)9-8-13(4-3-5-13)18-11(9)16-12/h1-8H2 |
InChI Key |
XBIKIYQHQLQYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3CC4(CCC4)SC3=NC(=N2)Cl |
Origin of Product |
United States |
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